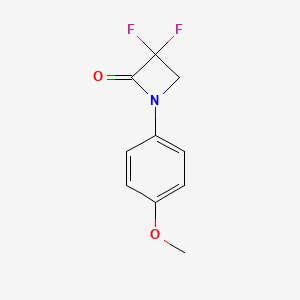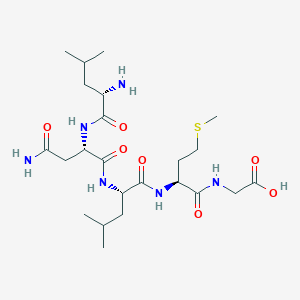![molecular formula C8H8N4S2 B12601961 5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine CAS No. 647860-03-5](/img/structure/B12601961.png)
5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine is a heterocyclic compound that contains both a thiadiazole and a pyrimidine ring. The presence of sulfur and nitrogen atoms in its structure makes it an interesting compound for various chemical and biological applications. This compound is known for its potential biological activities and is used in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine typically involves the reaction of ethylsulfanyl-substituted thiadiazole with a pyrimidine derivative. One common method is to use cyanopyrimidine as a raw material, which undergoes C-acetylation to form the target compound . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
科学的研究の応用
5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.
Industry: It is used in the development of new materials with specific properties, such as dyes and catalysts.
作用機序
The mechanism of action of 5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiadiazole and pyrimidine rings can form coordination complexes with metal ions, which can influence biological pathways. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Triazolopyrimidines: These compounds, such as 1,2,4-triazolo[1,5-a]pyrimidine, share structural similarities and have been studied for their antimicrobial and anticancer properties.
Uniqueness
5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine is unique due to the presence of both a thiadiazole and a pyrimidine ring in its structure. This combination allows for a diverse range of chemical reactions and biological activities, making it a valuable compound for research and development.
特性
CAS番号 |
647860-03-5 |
|---|---|
分子式 |
C8H8N4S2 |
分子量 |
224.3 g/mol |
IUPAC名 |
3-ethylsulfanyl-4-pyrimidin-5-yl-1,2,5-thiadiazole |
InChI |
InChI=1S/C8H8N4S2/c1-2-13-8-7(11-14-12-8)6-3-9-5-10-4-6/h3-5H,2H2,1H3 |
InChIキー |
DFOWOYSMMZSMDS-UHFFFAOYSA-N |
正規SMILES |
CCSC1=NSN=C1C2=CN=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Bis(4-{3-[(oxiran-2-yl)methoxy]propyl}phenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12601884.png)
![N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide](/img/structure/B12601885.png)
![3-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}propanoic acid](/img/structure/B12601892.png)

![4-{4-[4-(4-Chloro-3-fluorophenyl)piperidin-4-yl]phenyl}pyridine](/img/structure/B12601904.png)
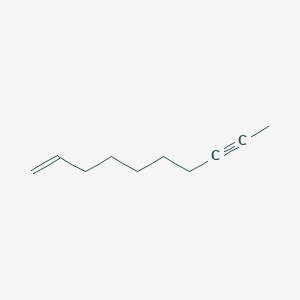
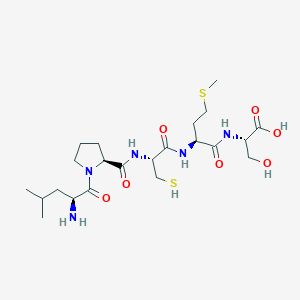
![3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol](/img/structure/B12601925.png)
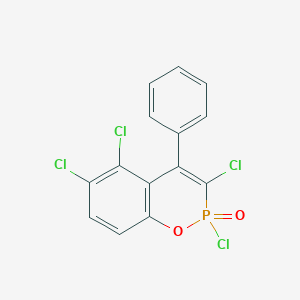
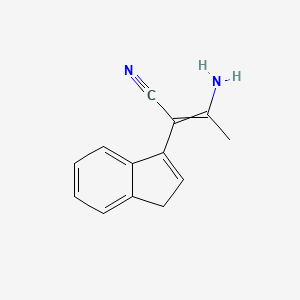
![6-(3,4-Dimethoxyphenyl)-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B12601953.png)
![4-Chloro-1-(3-methoxyphenyl)-3-propyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12601956.png)
